3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea

Lipophilicity Drug-likeness CNS penetration

3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea (CAS 1203146-04-6, molecular formula C₁₈H₃₀N₄O₃S, MW 382.52) is a synthetic small molecule that combines a 4-phenylpiperazine head group, a sulfonyl–propyl linker, and a tert-butyl urea terminus. It belongs to a broader class of aminoalkylpiperazine ureas and sulfonamides that have been investigated as ligands for dopamine D3 receptors (D3R), sigma receptors, and soluble epoxide hydrolase (sEH), among other targets.

Molecular Formula C18H30N4O3S
Molecular Weight 382.52
CAS No. 1203146-04-6
Cat. No. B2510174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea
CAS1203146-04-6
Molecular FormulaC18H30N4O3S
Molecular Weight382.52
Structural Identifiers
SMILESCC(C)(C)NC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2
InChIInChI=1S/C18H30N4O3S/c1-18(2,3)20-17(23)19-10-7-15-26(24,25)22-13-11-21(12-14-22)16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3,(H2,19,20,23)
InChIKeyFTQPNSMWJRSPJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea (CAS 1203146-04-6): Structural Identity and Comparator Landscape for Research Procurement


3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea (CAS 1203146-04-6, molecular formula C₁₈H₃₀N₄O₃S, MW 382.52) is a synthetic small molecule that combines a 4-phenylpiperazine head group, a sulfonyl–propyl linker, and a tert-butyl urea terminus [1]. It belongs to a broader class of aminoalkylpiperazine ureas and sulfonamides that have been investigated as ligands for dopamine D3 receptors (D3R), sigma receptors, and soluble epoxide hydrolase (sEH), among other targets [2][3]. The compound occupies a specific niche within this chemical space: the sulfonyl group introduces polarity and hydrogen-bonding capacity at the linker, the tert-butyl urea terminus provides steric bulk and lipophilicity distinct from aryl-urea analogs, and the unsubstituted phenyl ring on the piperazine distinguishes it from halogenated or methoxy-bearing congeners that dominate the published D3R and sigma ligand literature [2][4]. Despite its inclusion in several commercial screening libraries, publicly available quantitative pharmacological data for this specific compound remain extremely sparse. The closest identifiable structural analogs include 1-(4-methoxybenzyl)-3-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)urea (CAS 1203203-15-9, differing at the urea N-substituent) and 1-[(4-tert-butylphenyl)sulfonyl]-4-phenylpiperazine (CAS 389083-68-5, bearing the tert-butyl group on the sulfonyl aryl ring rather than the urea) [5]. This guide documents what verifiable differentiation evidence does exist, explicitly notes where quantitative data are absent, and relies on class-level inference from closely related congeners only where the structural analogy is sufficiently direct to inform procurement decisions.

Why Generic Substitution is Not Advisable for 3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea in Neurological and Binding-Assay Research


Within the aminoalkylpiperazine urea/sulfonamide class, small structural modifications at the urea N-terminus, the sulfonyl linker length, and the arylpiperazine substituents produce dramatic shifts in receptor selectivity profiles, often exceeding 100-fold differences in Ki values between closely related analogs [1]. The compound's specific combination—a tert-butyl urea terminus paired with a three-carbon sulfonyl-propyl linker and an unsubstituted phenylpiperazine—cannot be approximated by simple substitution. Published SAR on D3R-selective 4-phenylpiperazines demonstrates that replacing the urea N-substituent from tert-butyl to aryl or benzyl alters both D3R affinity and D3/D2 selectivity, while modifications to the sulfonyl linker length affect sigma receptor cross-reactivity [1][2]. The closest commercially available analog, 1-(4-methoxybenzyl)-3-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)urea, differs in the urea terminus (4-methoxybenzyl vs. tert-butyl), which changes lipophilicity (predicted ΔlogP ≈ +1.2 for the tert-butyl analog), metabolic vulnerability (the benzyl position is susceptible to CYP450 oxidation), and hydrogen-bonding profile. Consequently, activity data or screening results obtained with any single analog in this series cannot be reliably extrapolated to the target compound; each variant must be characterized independently [3].

Quantitative Differential Evidence for 3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea


Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. 1-(4-Methoxybenzyl) Analog

When compared with its closest commercially listed structural analog, 1-(4-methoxybenzyl)-3-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)urea (CAS 1203203-15-9), the target compound's tert-butyl urea terminus is predicted to confer higher lipophilicity and altered hydrogen-bond donor capacity [1]. In silico calculations using standard drug-likeness models (e.g., XLOGP3) predict a logP of approximately 2.1 for the target compound, approximately 1.2 log units higher than the 4-methoxybenzyl analog due to the absence of polar methoxy and benzyl groups on the urea nitrogen [1]. The compound satisfies Lipinski's Rule of Five (MW 382.5 < 500; H-bond donors = 1; H-bond acceptors = 4; predicted logP ≈ 2.1), with zero rule violations, which is comparable to the analog class but distinguishes it from larger, higher-MW D3R ligands that bear extended aryl tails [2].

Lipophilicity Drug-likeness CNS penetration Physicochemical profiling

Structural Differentiation at the Sulfonyl Linker vs. Carbonyl/Aminoalkyl Linkers in EP2906221 Patent Class

The patent family EP2906221 / US9598387 (Southern Research Institute) discloses a broad genus of aminoalkylpiperazine ureas and amides as dopamine D3 receptor-preferring antagonists or partial agonists, with linker variations that include carboxamide, reversed amide, and urea linkages tethered through butyl chains [1]. The target compound is distinguished from all specifically exemplified compounds in this patent by its sulfonyl (–SO₂–) linker between the propyl chain and the piperazine ring. This sulfonyl group introduces two key differences: (i) it eliminates the basicity of the piperazine N4 nitrogen by converting it to a sulfonamide (pKa of sulfonamide NH ≈ 10–11 vs. tertiary amine pKa ≈ 8–9), altering the protonation state at physiological pH; and (ii) it introduces additional hydrogen-bond acceptor capacity (two S=O oxygens) at a position where the patent-exemplified compounds bear a methylene or carbonyl group [1][2]. In published SAR of 4-phenylpiperazine D3R ligands, linker composition is a major determinant of D3/D2 selectivity, with sulfonamide linkers often yielding altered selectivity profiles compared to carboxamide or urea linkers [2].

Dopamine D3 receptor Linker SAR Receptor selectivity CNS pharmacology

Class-Level Sigma Receptor Binding Potential Inferred from Closely Related Sulfonyl-Phenylpiperazine Congeners

The 4-phenylpiperazine sulfonyl motif is a recognized pharmacophore for sigma receptor binding. A series of 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazines were characterized as σ₁ ligands with Ki values in the low nanomolar range, and sulfonamide-bearing piperazines have been shown to retain high σ₁ affinity when the N-phenyl group is present [1]. In the BindingDB entry for a structurally related sulfonyl-phenylpiperazine (BDBM50540134, CHEMBL4640772), the compound demonstrated Ki = 15 nM at the sigma-1 receptor (guinea pig cortex, [³H]-(+)-pentazocine displacement) alongside Ki = 2 nM at the dopamine transporter (DAT) and Ki = 1,610 nM at the serotonin transporter (SERT), illustrating the class's multi-target profile [2]. The target compound's unsubstituted phenylpiperazine and tert-butyl urea differentiate it from this comparator, but the shared sulfonyl-phenylpiperazine core supports a class-level inference of potential sigma receptor engagement requiring experimental verification [1][2].

Sigma receptor Sigma-1 Sigma-2 CNS binding structure-activity relationship

Absence of Direct Quantitative Pharmacological Data: An Explicit Evidentiary Gap Statement

An exhaustive search of publicly available databases—including ChEMBL, BindingDB, PubChem, PubMed, and the patent literature—as of the preparation date of this guide yielded NO direct, experimentally determined Ki, IC₅₀, EC₅₀, Kd, or functional assay data for 3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea (CAS 1203146-04-6) at any biological target [1]. This absence contrasts with the substantial volume of published quantitative data for closely related 4-phenylpiperazine derivatives with carboxamide linkers (e.g., PG648: D3R Ki = 0.5 nM; compound 16: D3R Ki = 0.12 nM), amide-linked analogs, and sulfonyl-phenylpiperazines bearing halogenated or methoxy-substituted aryl rings [2]. The compound appears in multiple commercial vendor catalogs as a screening compound, but no vendor-supplied certificate of analysis with biological activity data was identified from sources meeting the evidentiary standards of this guide. This evidentiary gap means that any differential claims about target engagement, selectivity, potency, or functional activity for this compound must currently be regarded as unverified hypotheses [1].

Data availability Pharmacological characterization Compound selection Evidence assessment

Recommended Application Scenarios for 3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea Based on Verified Evidence


Use as a Structurally Novel Chemotype in Dopamine D3 Receptor Screening Libraries

The compound's sulfonyl-propyl linker distinguishes it from the carboxamide-linked 4-phenylpiperazine ureas exemplified in the EP2906221 patent family [1]. For research groups seeking to expand the chemical diversity of D3R-focused screening decks beyond the well-sampled carboxamide linker space, this sulfonamide-containing chemotype represents a complementary structural probe. Its intermediate predicted logP (~2.1) places it in the favorable CNS drug-like space, between the highly lipophilic PG648 series (logP ~4.2) and more polar amine-containing analogs [2]. Procurement is recommended for high-throughput screening campaigns where novel D3R hits with distinct linker chemistry are desired, with the understanding that primary screening data must be generated internally and that hit confirmation will require follow-up selectivity profiling against D2R, sigma receptors, and aminergic off-targets.

Sigma Receptor Binding Profiling and Selectivity Assessment

Given the established sigma-1 receptor affinity of sulfonyl-4-phenylpiperazine congeners (class-level Ki values ranging from 4.8 to 15 nM for optimized analogs), this compound serves as a candidate for sigma receptor profiling panels [1]. Its unsubstituted phenyl ring on the piperazine and tert-butyl urea terminus differentiate it from the halogenated and methoxylated aryl derivatives that dominate published sigma ligand SAR [2]. Procurement is appropriate for academic or industrial labs conducting sigma-1/sigma-2 selectivity screening as part of CNS safety panels or for target identification projects. Researchers should note that sigma binding data for this specific compound have not been published and will require de novo generation.

Carbonic Anhydrase Isoform Selectivity Screening

Sulfonamides incorporating piperazinyl-ureido moieties have demonstrated nanomolar inhibitory activity against human carbonic anhydrase isoforms II, IX, and XII (KIs in the range of 1.0–94.4 nM), with the sulfonamide group serving as the zinc-binding warhead [1]. The target compound's sulfonyl group, while not a primary sulfonamide, may still interact with the CA active site through its sulfonamide-like geometry. For groups screening CA isoform selectivity panels, particularly those targeting tumor-associated isoforms CA IX and XII, this compound offers a structurally distinct entry in the piperazine-urea-sulfonamide chemical space that has not been characterized in published CA inhibition studies [1].

Synthetic Intermediate for Focused Library Expansion

The compound's modular architecture—featuring a synthetically accessible sulfonyl linker, a urea group amenable to diversification, and a phenylpiperazine amenable to electrophilic substitution—makes it a viable intermediate for parallel library synthesis [1]. Procurement in multi-gram quantities is justified for medicinal chemistry groups planning focused library expansion around the sulfonyl-propyl-phenylpiperazine scaffold, particularly where variations at the urea N-terminus (replacing tert-butyl with aryl, cycloalkyl, or heteroaryl groups) or the piperazine N-phenyl ring (introducing halogens, methoxy, or methyl substituents) are planned. The synthetic route via sulfonyl chloride coupling followed by isocyanate addition is precedented in the aminoalkylpiperazine literature [1].

Quote Request

Request a Quote for 3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.